Dehydro Indapamide Dehydro Indapamide This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Dehydroindapamide is a sulfonamide.
Brand Name: Vulcanchem
CAS No.: 63968-75-2
VCID: VC21352621
InChI: InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)
SMILES: CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Molecular Formula: C16H14ClN3O3S
Molecular Weight: 363.8 g/mol

Dehydro Indapamide

CAS No.: 63968-75-2

Cat. No.: VC21352621

Molecular Formula: C16H14ClN3O3S

Molecular Weight: 363.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dehydro Indapamide - 63968-75-2

CAS No. 63968-75-2
Molecular Formula C16H14ClN3O3S
Molecular Weight 363.8 g/mol
IUPAC Name 4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide
Standard InChI InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)
Standard InChI Key LWCDXWWLUHMMJI-UHFFFAOYSA-N
SMILES CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Canonical SMILES CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Appearance Solid

Structural Characterization

Chemical Structure and Properties

Dehydro Indapamide possesses the molecular formula C16H14ClN3O3S, with a molecular weight of approximately 363.8 g/mol (non-deuterated form) . The compound retains the key structural elements of indapamide, including:

  • A chlorinated benzene ring

  • A sulfamoyl group (SO2NH2)

  • An amide linkage

  • An indole ring system (transformed from indoline in the parent compound)

The presence of the indole ring, as opposed to the indoline ring in indapamide, represents the key structural difference between these compounds. This aromatization results in a planar ring system that potentially alters the molecule's conformation and binding properties. The compound exhibits characteristic chlorine isotope patterns in mass spectrometry analyses, facilitating its identification in metabolic studies .

Molecular Identification

Analytical identification of Dehydro Indapamide has been achieved through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable in confirming the structure of Dehydro Indapamide. The 1H NMR spectrum shows distinctive signals for the indole NH at approximately 11.82 ppm (singlet), clearly differentiating it from the indoline structure of the parent compound .

Liquid Chromatography/Mass Spectrometry (LC/MS) has been instrumental in identifying and quantifying Dehydro Indapamide in metabolic studies. The compound demonstrates characteristic fragmentation patterns that allow for its unambiguous identification. The chromatographic behavior on reverse-phase C18 columns provides additional confirmation of its identity, with Dehydro Indapamide typically eluting at distinct retention times compared to indapamide and other metabolites .

Metabolic Pathways

Formation from Indapamide

Dehydro Indapamide is primarily formed through the dehydrogenation of indapamide's indoline functional group. This metabolic transformation represents a major pathway in the biotransformation of indapamide in humans. Research has identified multiple cytochrome P450 enzymes capable of catalyzing this dehydrogenation reaction, with CYP3A4 demonstrating the greatest activity .

The relative contributions of different cytochrome P450 enzymes to indapamide dehydrogenation have been quantified in vitro, as shown in Table 1:

EnzymeRelative Dehydrogenation Activity (% of CYP3A4)
CYP3A4100%
CYP2C1937%
CYP2C821%
Other P450 enzymes<20%

This data clearly demonstrates the predominant role of CYP3A4 in catalyzing the formation of Dehydro Indapamide, with CYP2C19 and CYP2C8 making more modest contributions to this metabolic pathway .

Enzymatic Mechanisms

The dehydrogenation of indapamide by CYP3A4 proceeds with remarkable efficiency. Kinetic analysis has determined that the efficiency of indapamide dehydrogenation (Vmax/Km = 204 min/mM) is approximately 10-fold greater than that observed for indoline dehydrogenation alone, suggesting that the specific structural features of indapamide facilitate this metabolic transformation .

In addition to dehydrogenation, multiple NADPH-dependent metabolic pathways have been identified in incubations of indapamide with human liver microsomes or recombinant CYP3A4. These include hydroxylation and epoxidation reactions, resulting in at least five distinct metabolites that can be separated by reverse-phase chromatography .

Pharmacological Profile

Comparison with Indapamide

Indapamide, the parent compound of Dehydro Indapamide, is a diuretic antihypertensive agent with a dual mechanism of action. It exerts both a diuretic effect at the level of the distal tubule in the kidney and a direct vascular effect, both contributing to its antihypertensive efficacy . The compound has been extensively used in hypertensive patients, including those at increased risk, such as elderly or diabetic patients .

Dehydro Indapamide, as a metabolite, may exhibit altered pharmacological properties compared to the parent compound. The aromatization of the indoline to indole could potentially modify the compound's:

Research Methodologies

Analytical Techniques

The identification and characterization of Dehydro Indapamide have been accomplished through a variety of analytical techniques. Liquid chromatography coupled with mass spectrometry (LC/MS) has been particularly valuable in metabolic studies. Typical analytical conditions include:

  • Chromatographic separation using reverse-phase C18 columns

  • Mobile phases consisting of water and acetonitrile with formic acid

  • UV detection at 250 nm for quantitation

  • Mass spectrometric detection for structural confirmation

The quantitation of Dehydro Indapamide for kinetic analysis has been performed by integrating peak areas and comparing them to standard curves of the synthesized compound . Enzyme kinetic parameters (Vmax and Km) have been calculated using nonlinear least-squares regression fitting of the Michaelis-Menten equation .

In Vitro Studies

In vitro studies of Dehydro Indapamide formation have utilized various experimental approaches:

  • Incubations with human liver microsomes to identify metabolic pathways

  • Studies with recombinant cytochrome P450 enzymes to determine enzyme specificity

  • Reaction phenotyping using selective chemical inhibitors

  • Site-directed mutagenesis of CYP3A4 to investigate active site interactions

These methodologies have provided valuable insights into the metabolic pathways of indapamide, with particular emphasis on the dehydrogenation pathway leading to Dehydro Indapamide formation .

Synthetic standards of Dehydro Indapamide have been prepared through chemical oxidation of indapamide. Two primary synthetic approaches have been reported:

  • Oxidation with manganese dioxide in a mixture of methanol/CH2Cl2/ethyl acetate

  • Reaction with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in CH2Cl2 and acetone

These synthetic standards have been essential for the unambiguous identification of metabolites and for quantitative analyses in metabolic studies .

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